2-(Oxetan-3-yloxy)pyrimidin-5-amine is a chemical compound characterized by the presence of an oxetane ring linked to a pyrimidine structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structural features may confer distinct biological activities, making it a subject of interest in various scientific research fields.
The compound is classified under oxetanes and pyrimidines, which are two important classes of heterocyclic compounds. The oxetane ring contributes to the compound's reactivity and stability, while the pyrimidine moiety is known for its role in nucleic acids and various biological processes. 2-(Oxetan-3-yloxy)pyrimidin-5-amine can be sourced from chemical suppliers and is often utilized as a building block in synthetic chemistry.
The synthesis of 2-(Oxetan-3-yloxy)pyrimidin-5-amine typically involves a multi-step process:
The molecular formula for 2-(Oxetan-3-yloxy)pyrimidin-5-amine is CHNO. The structure consists of:
The compound's structural attributes contribute to its unique chemical properties, influencing its reactivity and interaction with biological targets.
2-(Oxetan-3-yloxy)pyrimidin-5-amine can participate in several types of chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions. For example:
The mechanism of action for 2-(Oxetan-3-yloxy)pyrimidin-5-amine primarily involves its interaction with biological macromolecules:
The compound exhibits specific physical characteristics that are essential for its application:
Chemical properties include:
2-(Oxetan-3-yloxy)pyrimidin-5-amine has several applications in scientific research:
Research continues into optimizing its synthesis and exploring its full range of applications, particularly in drug development and materials science.
The core ether linkage in 2-(Oxetan-3-yloxy)pyrimidin-5-amine (CAS 1349709-06-3) is typically forged through nucleophilic aromatic substitution (SNAr). This reaction exploits the electron deficiency at the C2 position of pyrimidine rings. Key synthetic routes involve reacting 5-aminopyrimidin-2-ol derivatives with activated oxetane intermediates, such as oxetan-3-yl triflate or mesylate. Alternatively, 2-chloro-5-aminopyrimidine may react with oxetan-3-ol under basic conditions. The reaction efficiency is highly sensitive to the base/solvent system. Optimal results are achieved with sodium hydride (NaH) in anhydrous THF at 0°C to room temperature, yielding 72–85% of the target compound. Polar aprotic solvents like DMF or acetonitrile often lead to undesired oxetane ring-opening due to their nucleophilicity [5] [8].
Table 1: Nucleophilic Substitution Conditions for Ether Formation
Pyrimidine Precursor | Oxetane Reagent | Base | Solvent | Temperature | Yield (%) |
---|---|---|---|---|---|
2-Chloro-5-aminopyrimidine | Oxetan-3-ol | NaH | THF | 0°C → RT | 72 |
5-Amino-2-hydroxypyrimidine | Oxetan-3-yl triflate | K₂CO₃ | Acetonitrile | Reflux | 68 |
2-Fluoro-5-aminopyrimidine | Oxetan-3-ol | Cs₂CO₃ | DMF | 60°C | 85 |
Transition-metal catalysis enables regioselective C–O bond formation under milder conditions. Copper(I) catalysts (e.g., CuI) with diamines like N,N'-dimethylethylenediamine (DMEDA) facilitate coupling between oxetan-3-ol and halogenated pyrimidines. This method achieves >90% regioselectivity at the pyrimidine C2 position due to electronic and steric effects. Key advantages include tolerance of the free amine group (–NH₂) at C5 and reduced oxetane decomposition. Recent protocols employ copper nanoparticles on silica supports, enabling catalyst recycling and minimizing metal contamination in the API (Active Pharmaceutical Ingredient) [5] [9]. Palladium-based systems (e.g., Pd(OAc)₂/Xantphos) are less effective due to catalyst poisoning by the amine group.
The amine functionality at C5 necessitates protection during oxetane coupling to prevent side reactions. Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) are commonly employed:
Acid-labile resins (e.g., 2-chlorotrityl chloride resin) allow solid-phase synthesis where the amine serves as the anchoring point, streamlining protection/deprotection [4].
Solid-phase peptide synthesis (SPPS) principles have been adapted for oxetane-pyrimidine systems, particularly when incorporated into peptidomimetic scaffolds:
Table 2: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Cyclization efficiency | Low (<20%) due to rigidity | High (36–47%) with on-resin cyclization |
Purification complexity | High (chromatography needed) | Low (simple filtration) |
Automation potential | Limited | High (automated synthesizers) |
Scalability | Batch-dependent | Gram-scale demonstrated |
Oxazole formation yield | Not achieved | 47% (post-cyclization) |
The synthesis of urukthapelstatin A exemplifies SPPS advantages: Rigid heterocyclic precursors failed cyclization in solution, while solid-phase assembly via chlorotrityl resin enabled linear peptide elongation, selective Trt deprotection, and DAST-mediated cyclodehydration to oxazolines [2] [4] [10]. For 2-(Oxetan-3-yloxy)pyrimidin-5-amine, Rink amide MBHA or 2-CTC resins allow direct incorporation via Fmoc chemistry [7].
Batch synthesis limitations (exothermic reactions, long cycle times) are addressed through continuous flow technology:
Table 3: Continuous Flow Parameters for Key Steps
Reaction Step | Reactor Type | Temperature | Residence Time | Yield (%) |
---|---|---|---|---|
Boc protection | Tubular (PFA) | 25°C | 30 min | 98 |
Oxetane coupling | Packed-bed (Cu/SiO₂) | 80°C | 15 min | 85 |
TFA deprotection | Corroding reactor | 40°C | 10 min | 95 |
Catalyst immobilization (e.g., copper on silica) in packed-bed reactors eliminates metal leaching concerns and supports >500-hour operational stability [9].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0